Elaidamide chemical structure and properties
Elaidamide chemical structure and properties
An In-depth Technical Guide to Elaidamide: Structure, Properties, and Biological Significance
Executive Summary
Elaidamide, the trans-isomer of the well-known sleep-inducing lipid oleamide, is a primary fatty acid amide of significant interest in neurobiology and pharmacology.[1] First identified in the cerebrospinal fluid of sleep-deprived felines, its biological activities, including the induction of physiological sleep and the inhibition of key enzymes like microsomal epoxide hydrolase and phospholipase A2, underscore its potential as a signaling molecule.[2][3] This guide provides a comprehensive technical overview of elaidamide, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its known biological functions. We further explore robust analytical methodologies for its characterization and quantification, and present a conceptual framework for its mechanism of action, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of a Trans-Isomer
The study of endogenous fatty acid amides has unveiled a fascinating class of lipid signaling molecules that regulate a myriad of physiological processes, from sleep and pain to inflammation and appetite.[4][5] Within this class, oleamide (cis-9-octadecenamide) is the most extensively studied member, known for its potent hypnotic effects.[6] Elaidamide ((9E)-9-Octadecenamide) is its geometric isomer, differing only in the configuration of the double bond at the C9 position.[7] This seemingly subtle structural difference between the cis (oleamide) and trans (elaidamide) configuration can lead to distinct physical properties and biological activities, making elaidamide a critical tool for dissecting the structure-activity relationships of lipid signaling pathways. Its presence in biological systems and its distinct inhibitory profile make it a molecule of high interest for understanding the nuanced roles of fatty acid amides in cellular regulation.[3]
Chemical Structure and Physicochemical Properties
Elaidamide is an unsaturated fatty acid amide with an 18-carbon aliphatic chain, a trans double bond between carbons 9 and 10, and a primary amide headgroup.[8] This structure confers significant hydrophobicity.[7]
Chemical Identifiers
-
IUPAC Name : (9E)-9-octadecenamide[2]
-
Synonyms : Elaidic Acid amide, (E)-9,10-Octadecenamide, trans-9-Octadecenamide[3][9]
-
CAS Number : 4303-70-2[1]
-
Molecular Formula : C₁₈H₃₅NO[1]
-
SMILES : CCCCCCCC/C=C/CCCCCCCC(N)=O[2]
-
InChI Key : FATBGEAMYMYZAF-MDZDMXLPSA-N[2]
Physicochemical Data Summary
The key physicochemical properties of elaidamide are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Molecular Weight | 281.48 g/mol | [1][2] |
| Exact Mass | 281.2719 Da | [2] |
| Appearance | White to off-white crystalline solid or waxy substance | [2][7][9] |
| Melting Point | 91-94 °C | [9] |
| Solubility | Insoluble in water.[7] Soluble in DMF (2 mg/mL).[3] Slightly soluble in Chloroform and Methanol.[9] | [3][7][9] |
| Purity | Typically ≥90% or ≥95% for research-grade material | [3][9] |
Synthesis and Purification Protocol
Elaidamide is typically produced synthetically for research purposes.[9] While numerous methods exist for amide formation, a common and cost-effective laboratory-scale approach involves the direct amidation of the corresponding fatty acid, elaidic acid, using urea. This method avoids the need for high-pressure ammonia gas.[10]
Rationale for Experimental Choices
The choice of urea as the nitrogen source provides a practical advantage over gaseous ammonia, allowing the reaction to proceed at atmospheric pressure.[10] An acid catalyst, such as AlCl₃ or a solid acid catalyst, is employed to protonate the carbonyl oxygen of elaidic acid, increasing its electrophilicity and facilitating the nucleophilic attack by urea. The reaction temperature is maintained high enough to enable urea decomposition and subsequent amidation while minimizing thermal degradation of the product. Purification via recrystallization is chosen for its effectiveness in removing unreacted starting materials and catalyst residues, yielding a high-purity final product.
Step-by-Step Synthesis of Elaidamide
Materials:
-
Elaidic acid
-
Urea
-
Aluminum chloride (AlCl₃) or other suitable catalyst
-
High-boiling point solvent (e.g., xylene or dodecane)
-
Ethanol or acetone (for recrystallization)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add elaidic acid and the chosen solvent.
-
Addition of Reagents: Begin stirring and add urea. A molar ratio of 1:4 (elaidic acid:urea) is a good starting point to drive the reaction to completion.[10] Add the catalyst (e.g., 1 wt% AlCl₃).
-
Heating: Heat the reaction mixture to approximately 200 °C under constant stirring. The progress of the reaction can be monitored by measuring the acid value of the mixture via titration at regular intervals (e.g., every 60 minutes). The reaction is typically complete within 3-4 hours.[10]
-
Work-up: Once the reaction is complete (indicated by a stable, low acid value), allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or acetone. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified elaidamide crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, FT-IR, and Mass Spectrometry.[9]
Biological Activity and Mechanism of Action
Elaidamide's biological effects are primarily understood through its actions as a sleep-inducing agent and an enzyme inhibitor. It is a structural analog of oleamide, a well-established lipid messenger, and some of its effects are likely mediated through pathways common to this class of molecules.[4][9]
Known Biological Activities
-
Sleep Induction: Elaidamide was first characterized as a constituent of cerebrospinal fluid in sleep-deprived cats and has been shown to induce physiological sleep when administered to rats.[2][3] This hypnotic effect is the most prominent feature of this molecule.
-
Enzyme Inhibition:
-
It is a potent inhibitor of rat microsomal epoxide hydrolase (mEH), with a Ki value of 70 nM.[3][11] This enzyme is involved in the detoxification of epoxides.
-
Elaidamide also inhibits both porcine pancreatic and human synovial phospholipase A₂ (PLA₂), enzymes critical to the inflammatory cascade.[2][3]
-
Proposed Mechanism of Action
The precise molecular targets responsible for elaidamide's sleep-inducing effects are not fully elucidated. However, based on the extensive research on its cis-isomer, oleamide, a plausible mechanism involves the modulation of several neurotransmitter systems, including serotonergic (5-HT), GABAergic (GABAₐ), and cannabinoid (CB1) receptors.[12] The primary route of inactivation for fatty acid amides is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[6] The interplay between synthesis, receptor interaction, and degradation defines the signaling capacity of elaidamide.
Caption: Proposed metabolic and signaling pathway of Elaidamide.
Analytical Methodologies: LC-MS/MS Quantification
Accurate quantification of elaidamide in biological matrices or synthetic mixtures requires a sensitive and specific analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[13]
Rationale for Method Selection
LC-MS/MS provides superior selectivity and sensitivity compared to other methods. The chromatographic separation (LC) resolves elaidamide from isomeric lipids and other matrix components, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This is crucial for distinguishing elaidamide from the more abundant oleamide.
Step-by-Step Protocol for Elaidamide Quantification in Plasma
Materials:
-
Plasma sample
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (IS) (e.g., d₄-Elaidamide)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
-
Lipid Extraction (Optional, for higher purity):
-
The supernatant can be further purified using an SPE C18 cartridge. Condition the cartridge with methanol, then equilibrate with water.
-
Load the sample, wash with a low-organic solvent mixture (e.g., 10% methanol in water), and elute the lipids with a high-organic solvent (e.g., methanol or ACN).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: A typical gradient would run from 70% B to 100% B over 5-7 minutes, followed by a hold and re-equilibration.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (Positive ESI mode):
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for elaidamide (e.g., m/z 282.3 → [fragment ion]) and its internal standard.
-
-
-
Data Analysis:
-
Quantify elaidamide by calculating the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
-
Caption: General workflow for the quantification of Elaidamide in plasma.
Handling, Storage, and Safety
Elaidamide is intended for research use only and is not for human or veterinary applications.[3][9] Standard laboratory safety protocols should be followed.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: For long-term storage, elaidamide should be kept at -20 °C as a solid.[9] For short-term use, it can be stored at 0-4 °C.[2] Solutions should be stored at -20 °C or below. The compound is stable for weeks at ambient temperature during shipping.[2]
-
Toxicity: Acute oral toxicity is low (LD50 > 5,000 mg/kg in rats). It is not classified as a skin or eye irritant based on available data. However, as with any chemical, unnecessary exposure should be avoided.
Conclusion and Future Directions
Elaidamide represents more than just a geometric isomer of oleamide; it is a bioactive lipid with distinct properties and inhibitory profiles. Its role in inducing sleep and modulating key metabolic enzymes highlights its importance as a tool for neuropharmacological research. Future investigations should focus on elucidating its specific molecular targets to differentiate its mechanism of action from that of oleamide. Furthermore, exploring its potential as a therapeutic agent, particularly in the context of sleep disorders or inflammatory conditions, could open new avenues for drug development. The robust synthetic and analytical protocols detailed herein provide a solid foundation for researchers to advance our understanding of this intriguing signaling molecule.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353370, Elaidamide. Retrieved from [Link]
-
Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Methods in enzymology, 462, 43–56. Retrieved from [Link]
-
Tanvir, R., et al. (2019). Fatty acids and their amide derivatives from endophytes: New therapeutic possibilities from a hidden source. ResearchGate. Retrieved from [Link]
-
Tavčar, E., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Molecules, 25(9), 2237. Retrieved from [Link]
-
Hiley, C. R., & Hoi, P. M. (2007). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 150(7), 934–942. Retrieved from [Link]
-
Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2163. Retrieved from [Link]
-
Farrell, W. J., & Merkler, D. J. (2008). Biosynthesis of oleamide. Prostaglandins & other lipid mediators, 85(1-2), 1–7. Retrieved from [Link]
-
Tavčar, E., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific reports, 10(1), 2163. Retrieved from [Link]
-
Wiley. (n.d.). Oleamide. SpectraBase. Retrieved from [Link]
-
Schreiber, D., et al. (2007). Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry. Analytical biochemistry, 361(2), 162–168. Retrieved from [Link]
-
Hassan, A. S., et al. (2018). Biological activity of oleic acid and its primary amide: Experimental and Computational studies. ResearchGate. Retrieved from [Link]
-
Blankman, J. L., et al. (2007). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of lipid research, 48(11), 2473–2483. Retrieved from [Link]
-
Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. Retrieved from [Link]
-
Hoi, P. M., & Hiley, C. R. (2006). Mechanisms involved in oleamide-induced vasorelaxation in rat mesenteric resistance arteries. British journal of pharmacology, 147(4), 442–449. Retrieved from [Link]
-
Mendelson, W. B., & Basile, A. S. (1999). The hypnotic actions of the fatty acid amide, oleamide. Sleep, 22(7), 843–849. Retrieved from [Link]
-
Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current pharmaceutical design, 4(4), 303–314. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 4303-70-2: Elaidamide | CymitQuimica [cymitquimica.com]
- 8. Elaidamide | C18H35NO | CID 5353370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. ijnc.ir [ijnc.ir]
- 11. Compound Elaidamide - Chemdiv [chemdiv.com]
- 12. The hypnotic actions of the fatty acid amide, oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
